molecular formula C8H11ClFNO B2603064 4-Fluoro-2-methoxybenzylamine hydrochloride CAS No. 870562-90-6

4-Fluoro-2-methoxybenzylamine hydrochloride

Cat. No. B2603064
CAS RN: 870562-90-6
M. Wt: 191.63
InChI Key: GLKUYMNEPUILTR-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxybenzylamine hydrochloride is a chemical compound with the CAS Number: 870563-60-3 . It is used as a pharmaceutical intermediate and is a metabolite of Capsaicin .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-methoxybenzylamine hydrochloride is C8H10FNO . The molecular weight is 155.17 .


Physical And Chemical Properties Analysis

4-Fluoro-2-methoxybenzylamine hydrochloride is a clear colorless to pale yellow liquid . Its refractive index is between 1.5220-1.5270 at 20°C . It is insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study details a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound related to 4-Fluoro-2-methoxybenzylamine hydrochloride in terms of its fluoro and bromo components. The synthesis is achieved via diazotization, which could be relevant for synthesizing related compounds, including 4-Fluoro-2-methoxybenzylamine hydrochloride, for various research applications (Qiu et al., 2009).

Biological Activities of Related Compounds

Antioxidant Activity Evaluation : The study on "Analytical Methods Used in Determining Antioxidant Activity" reviews critical tests used to determine the antioxidant activity of compounds. Though not directly related to 4-Fluoro-2-methoxybenzylamine hydrochloride, understanding these methods can be crucial for evaluating the potential antioxidant properties of this compound (Munteanu & Apetrei, 2021).

Toxicity and Environmental Impact of Fluorophores : The review on "Toxicity of Organic Fluorophores Used in Molecular Imaging" provides insights into the safety and environmental impact of fluorophores, which are chemically related to 4-Fluoro-2-methoxybenzylamine hydrochloride. This information is crucial for assessing the potential risks associated with the use of 4-Fluoro-2-methoxybenzylamine hydrochloride in research and its environmental implications (Alford et al., 2009).

Environmental and Synthetic Applications

Oxidoreductive Enzymes in Pollutant Treatment : Research on the use of oxidoreductive enzymes for the decolorization and detoxification of dyes highlights the potential of enzymatic treatments in handling pollutants. Although not directly involving 4-Fluoro-2-methoxybenzylamine hydrochloride, this study suggests avenues for employing similar compounds in environmental remediation efforts (Husain, 2006).

Applications of Redox Mediators in Organic Pollutant Treatment : This review discusses the role of redox mediators in enhancing the efficiency of enzymatic degradation of organic pollutants. It provides a framework for understanding how 4-Fluoro-2-methoxybenzylamine hydrochloride could potentially act as a redox mediator or substrate in similar applications (Husain & Husain, 2007).

Safety and Hazards

This compound is air sensitive and moisture sensitive . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents and air .

Relevant Papers Unfortunately, specific papers related to 4-Fluoro-2-methoxybenzylamine hydrochloride were not found in the search results .

properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-11-8-4-7(9)3-2-6(8)5-10;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKUYMNEPUILTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of intermediate 127, 4-fluoro-2-methoxybenzonitrile, (800 mg, 5.3 mmol) and conc.HCl (0.53 mL, 6.36 mmol, 1.2 eq.) in ethanol (20 mL) was added 10% Pd—C (100 mg; Aldrich), and the mixture hydrogenated at 1 atm hydrogen for 15 hrs at room temperature. To this mixture was added an additional amount of conc.HCl (1 mL) and 10% Pd—C (200 mg) and the reaction allowed to continue for another 40 hrs. The mixture was filtered through Celite and the filtrate concentrated in vacuo to dryness. The residue was triturated with ether to provide the title compound (895 mg, Yield 88%) as a white powder: 1H NMR (CDCl3, 500 MHz) δ ppm: 3.84 (3H, s, OMe), 3.91 (2H, d, J=5.5 Hz, N—CH2), 6.81 (1H, dt, J=2.5 Hz, J=J=8.5 Hz, Ar—H), 6.99 (1H, dd, J=2.5 Hz, J=11.3 Hz, Ar—H), 7.47 (1H, dd, J=7 Hz, J=8.5 Hz, Ar—H); 3C NMR (CDCl3, 125.8 Hz) δ ppm: 36.76, 56.03, 99.30, 99.51 106.28, 106.45, 117.93, 117.95, 131.60, 131.69, 158.56, 158.64, 162.28, 164.22. HRMS (ESI) calcd for C8H11FNO (M+H) 156.0825, found 156.0830.
[Compound]
Name
intermediate 127
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
catalyst
Reaction Step Five
Yield
88%

Synthesis routes and methods II

Procedure details

To a mixture of 4-fluoro-2-methoxybenzonitrile, (800 mg, 5.3 mmol) and conc.HCl (0.53 mL, 6.36 mmol, 1.2 eq.) in ethanol (20 mL) was added 10% Pd—C (100 mg; Aldrich), and the mixture hydrogenated at 1 atm hydrogen for 15 hrs at room temperature. To this mixture was added an additional amount of conc.HCl (1 mL) and 10% Pd—C (200 mg) and the reaction allowed to continue for another 40 hrs. The mixture was filtered through Celite® and the filtrate concentrated in vacuo to dryness. The residue was triturated with ether to provide the title compound (895 mg, Yield 88%) as a white powder: 1H NMR (CDCl3, 500 MHz) δ ppm: 3.84 (3H, s, OMe), 3.91 (2H, d, J=5.5 Hz, N—CH2), 6.81 (1H, dt, J=2.5 Hz, J=J=8.5 Hz, Ar—H), 6.99 (1H, dd, J=2.5 Hz, J=11.3 Hz, Ar—H), 7.47 (1H, dd, J=7 Hz, J=8.5 Hz, Ar—H); 13C NMR (CDCl3, 125.8 Hz) δ ppm: 36.76, 56.03, 99.30, 99.51 106.28, 106.45, 117.93, 117.95, 131.60, 131.69, 158.56, 158.64, 162.28, 164.22. HRMS (ESI) calcd for C8H11FNO (M+H) 156.0825, found 156.0830.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
catalyst
Reaction Step Five
Yield
88%

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